

# Technical Support Center: Troubleshooting Common Defects in TI-17 Forgings

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## Compound of Interest

Compound Name: TI17

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving common defects encountered during the forging of TI-17 titanium alloy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues in a clear and actionable question-and-answer format.

## Frequently Asked Questions (FAQs)

Q1: What is TI-17 titanium alloy and what are its primary applications?

TI-17 is a near-beta titanium alloy known for its high strength, good fracture toughness, and excellent hardenability. Its nominal composition is Ti-5Al-2Sn-2Zr-4Mo-4Cr.[1] This alloy is often used in aerospace applications, particularly for components like compressor disks and other critical engine parts that require high strength-to-weight ratios at elevated temperatures.[1]

Q2: What is the significance of the beta transus temperature for TI-17 forging?

The beta transus ( $\beta_t$ ) temperature is the temperature at which the alloy completely transforms to the beta ( $\beta$ ) phase. For TI-17, this is approximately 880-900°C.[1] Forging above or below this temperature significantly influences the final microstructure and mechanical properties of the component. Forging in the alpha-beta ( $\alpha+\beta$ ) region (below  $\beta_t$ ) results in a duplex microstructure with a mix of primary alpha and transformed beta phases, offering a good balance of strength and ductility. Forging in the beta ( $\beta$ ) region (above  $\beta_t$ ) results in a fully

transformed beta microstructure, which can provide higher strength and fracture toughness but may have lower fatigue resistance.

Q3: What are the most common defects observed in TI-17 forgings?

Common defects in TI-17 forgings include:

- **Microstructural Defects:** Large grain size, grain inhomogeneity, and undesirable microstructures like Widmanstätten (acicular) structures.
- **Cracks and Folds:** Surface or internal cracks and folds resulting from improper material flow.
- **Segregation:** Beta flecks, which are localized regions enriched in beta-stabilizing elements.
- **Inclusions:** Presence of foreign particles within the metal matrix.
- **Surface Defects:** Alpha case, a brittle, oxygen-enriched layer on the surface.

## Troubleshooting Guides

### Issue 1: Coarse or Inhomogeneous Grain Structure

Q: My TI-17 forging exhibits a coarse and non-uniform grain structure after processing. What are the likely causes and how can I rectify this?

A: A coarse or inhomogeneous grain structure in TI-17 forgings can significantly degrade mechanical properties such as fatigue life and fracture toughness.

Possible Causes:

- **Improper Forging Temperature:** Forging at excessively high temperatures, particularly deep into the beta phase region, can lead to significant grain growth.[\[2\]](#)
- **Insufficient Deformation:** A low degree of deformation during forging may not be sufficient to refine the grain structure.[\[2\]](#)
- **Inadequate Control of Cooling Rate:** Slow cooling from the forging temperature can also contribute to the growth of coarse grains.

#### Troubleshooting Steps:

- **Optimize Forging Temperature:** Ensure the forging temperature is appropriately selected based on the desired microstructure. For a finer, more uniform grain structure, consider forging in the upper alpha-beta region.
- **Ensure Sufficient Deformation:** The forging process should impart enough strain to promote recrystallization and grain refinement.
- **Control Cooling Rate:** Employ a controlled cooling rate after forging to prevent excessive grain growth. Water or oil quenching can be used to achieve a finer microstructure, followed by appropriate aging treatments.

## Issue 2: Presence of Cracks in the Forging

Q: I am observing surface and internal cracks in my Ti-17 forgings. What factors contribute to this and what are the solutions?

A: Cracking is a serious defect that can compromise the structural integrity of the forging.

#### Possible Causes:

- **Excessive Stress:** High tensile or shear stresses during forging can lead to crack initiation and propagation.[\[2\]](#)
- **Low Ductility:** Forging at too low a temperature can reduce the ductility of the material, making it more susceptible to cracking.
- **Presence of Surface Defects:** Pre-existing surface imperfections can act as stress concentrators and initiate cracks.
- **Improper Die Design:** Sharp corners or inadequate radii in the forging dies can create stress concentrations.

#### Troubleshooting Steps:

- **Adjust Forging Parameters:** Optimize the forging temperature and strain rate to ensure the material has sufficient ductility.

- **Inspect Raw Materials:** Thoroughly inspect the initial billet for any surface defects before forging.
- **Optimize Die Design:** Ensure forging dies have appropriate radii and draft angles to promote smooth material flow and minimize stress concentrations.
- **Lubrication:** Use appropriate lubrication to reduce friction between the workpiece and the dies.

### Issue 3: Formation of Alpha Case on the Surface

**Q:** A hard, brittle layer (alpha case) has formed on the surface of my Ti-17 forging. What is the cause and how can it be prevented or removed?

**A:** Alpha case is a surface layer enriched with oxygen and/or nitrogen, which stabilizes the alpha phase and leads to a brittle surface that is prone to cracking.

Possible Causes:

- **High-Temperature Exposure to Air:** Heating the forging in an oxygen-rich atmosphere at elevated temperatures is the primary cause of alpha case formation.<sup>[3]</sup>

Troubleshooting Steps:

- **Atmosphere Control:** Whenever possible, heat the forging in a vacuum or inert atmosphere to minimize exposure to oxygen.
- **Protective Coatings:** Apply a protective coating to the billet before heating to act as a barrier against oxygen contamination.
- **Minimize Heating Time:** Reduce the time the forging is held at elevated temperatures.
- **Removal of Alpha Case:** If alpha case has formed, it must be removed, typically through chemical milling (etching) or machining. The depth of removal should be sufficient to eliminate the entire brittle layer.

## Data Presentation

Table 1: Nominal Composition of TI-17 Alloy

Element	Weight Percentage (%)
Aluminum (Al)	5
Tin (Sn)	2
Zirconium (Zr)	2
Molybdenum (Mo)	4
Chromium (Cr)	4
Titanium (Ti)	Balance

Table 2: Example Forging Parameters for TI-17 Bar

Parameter	Process A	Process B
Initial Forging	Single-phase ( $\beta$ ) upsetting	Single-phase ( $\beta$ ) drawing
Deformation	60-75%	40-65%
Secondary Forging	Two-phase ( $\alpha+\beta$ ) drawing	Two-phase ( $\alpha+\beta$ ) drawing
Deformation	60-75%	40-60%
Resulting Properties	Meets standard requirements	High-temp tensile and creep properties did not fully meet requirements

Data adapted from a study on forging  $\Phi 350\text{mm}$  TI-17 bars.[\[1\]](#)

## Experimental Protocols

### Protocol 1: Metallographic Examination for Microstructure Analysis

This protocol outlines the steps for preparing a TI-17 forging for microstructural examination to identify defects like coarse grains, alpha case, and undesirable phases.

### 1. Sectioning and Mounting:

- Cut a representative section from the forging using a low-speed diamond saw with coolant to minimize thermal damage.
- Mount the specimen in a conductive or thermosetting resin. For small or irregularly shaped samples, cold mounting with epoxy is suitable.

### 2. Grinding:

- Begin with a coarse grit (e.g., 240-grit) silicon carbide paper and water to planarize the surface.
- Proceed with successively finer grit papers (e.g., 320, 400, 600, 800, 1200-grit). At each stage, orient the sample 90 degrees to the previous grinding direction to ensure complete removal of scratches from the prior step.

### 3. Polishing:

- Use a polishing cloth with a diamond suspension (e.g., 6  $\mu\text{m}$  followed by 1  $\mu\text{m}$ ).
- For the final polishing step, use a colloidal silica suspension (e.g., 0.04  $\mu\text{m}$ ) to achieve a mirror-like, deformation-free surface. An attack polish, adding a small amount of hydrogen peroxide to the colloidal silica, can enhance the surface finish.<sup>[4]</sup>

### 4. Etching:

- Prepare Kroll's Reagent, a common etchant for titanium alloys.<sup>[1][3]</sup> The composition can be adjusted but is typically:
  - 92-95 mL Distilled Water
  - 3-5 mL Nitric Acid
  - 1-3 mL Hydrofluoric Acid
- Safety Precaution: Kroll's reagent contains hydrofluoric acid, which is highly toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).
- Immerse or swab the polished surface with Kroll's Reagent for 5-30 seconds.<sup>[1][2]</sup> The beta phase will be colored dark brown, while the alpha phase will remain light.
- Immediately rinse the sample thoroughly with water, followed by alcohol, and dry with a stream of air.

### 5. Microscopic Examination:

- Examine the etched surface using an optical microscope at various magnifications (e.g., 100x, 400x).
- Assess the grain size and morphology. For quantitative grain size analysis, ASTM E112 methods can be employed.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Inspect for the presence of alpha case at the surface, which will appear as a distinct, often brighter, layer.

## Protocol 2: Ultrasonic Inspection for Internal Defect Detection

This protocol provides a general workflow for the ultrasonic inspection of TI-17 forgings to detect internal defects such as cracks, voids, and inclusions. Specific parameters should be established based on the forging's geometry and quality requirements, often referencing standards like AMS 2636 for premium-grade titanium forgings.[\[8\]](#)

### 1. Equipment and Calibration:

- Use a pulse-echo ultrasonic flaw detector.
- Select an appropriate transducer (e.g., 2.25 to 10 MHz) based on the material thickness and expected defect size.
- Calibrate the system using a reference standard of a similar material and geometry to the forging being inspected. The reference standard should contain flat-bottom holes or other artificial flaws of known sizes.

### 2. Surface Preparation:

- Ensure the surface of the forging is clean and smooth to allow for good acoustic coupling.

### 3. Coupling:

- Apply a couplant (e.g., water, gel, or oil) to the surface to facilitate the transmission of ultrasonic waves from the transducer into the material. For complex geometries, immersion testing may be preferred.

### 4. Scanning:

- Scan the forging systematically, ensuring 100% coverage of the critical areas.
- Maintain consistent pressure and orientation of the transducer.

#### 5. Signal Interpretation:

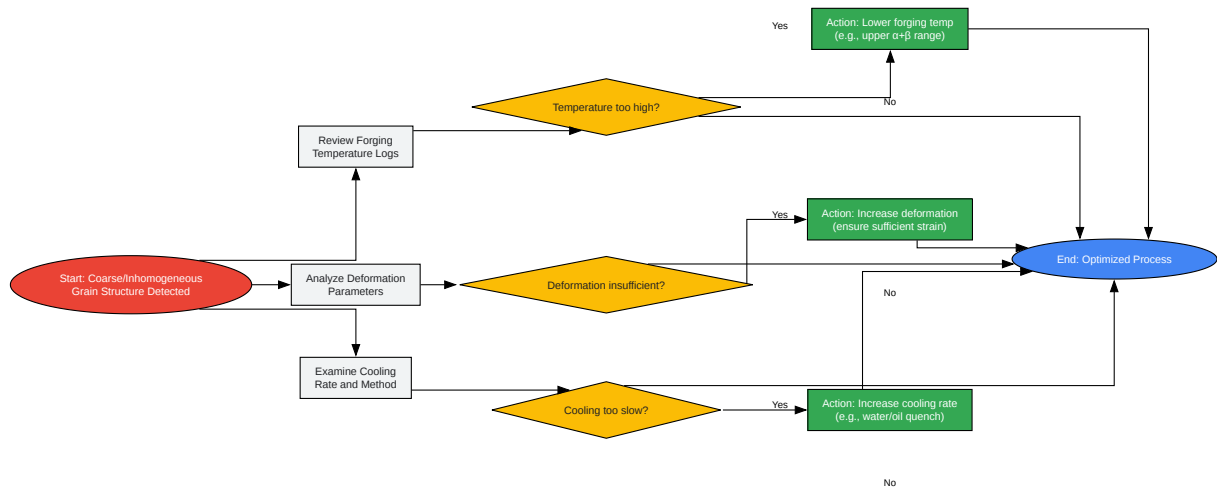
- Monitor the display for indications that exceed the background noise level.
- Evaluate the amplitude and time-of-flight of any indications to determine the size and location of potential defects.

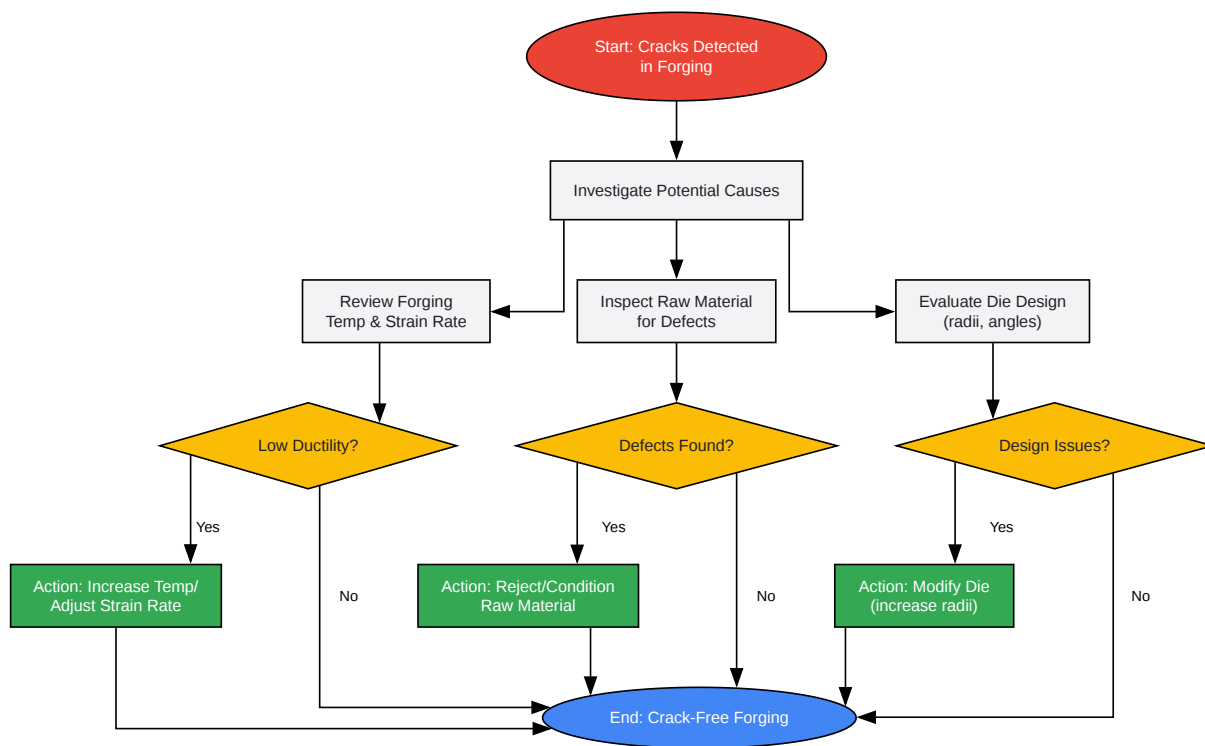
#### 6. Acceptance Criteria:

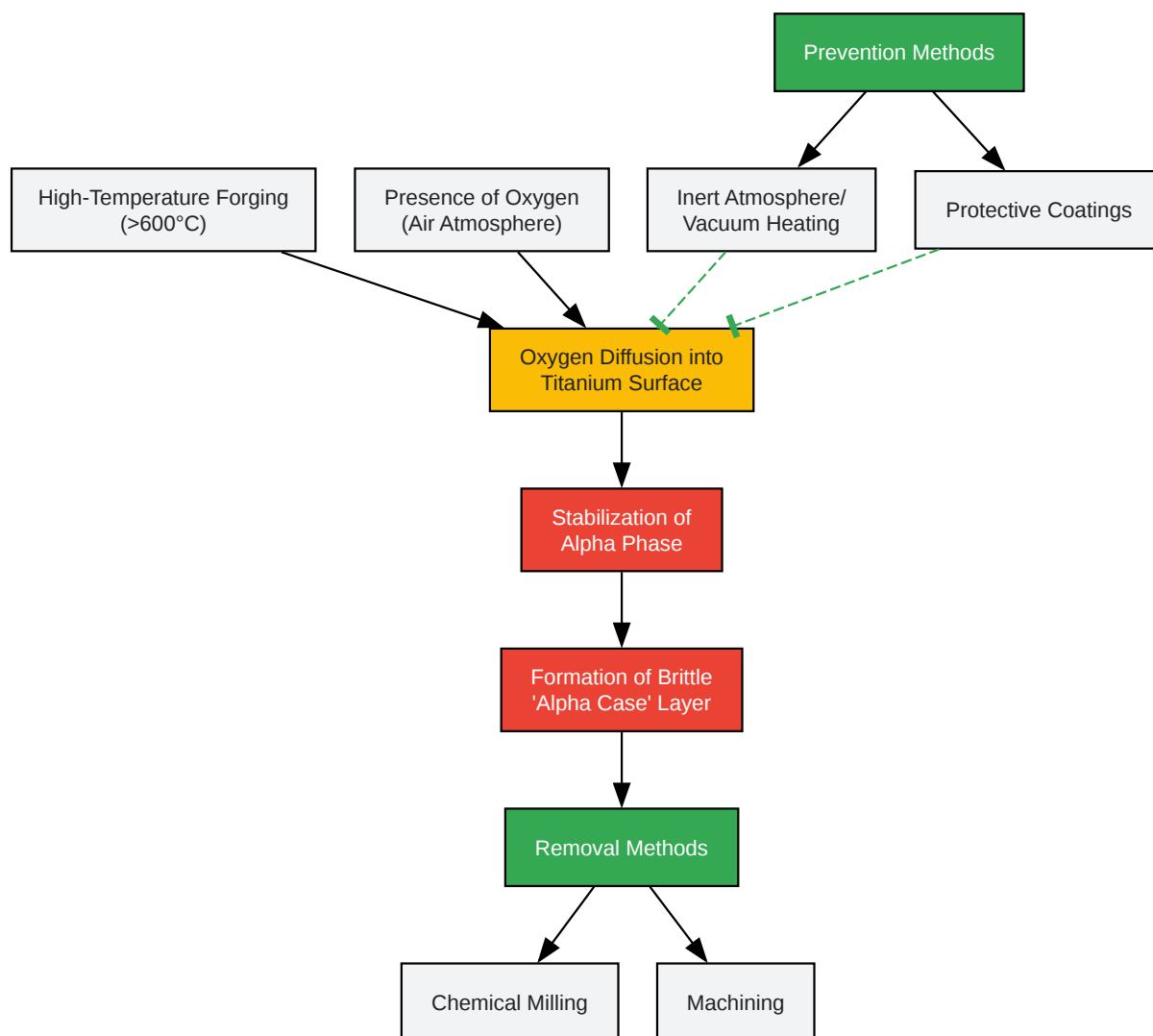
- Compare the detected indications to the acceptance criteria specified in the relevant standard or customer specification. Indications exceeding the defined thresholds will require further evaluation or rejection of the forging.

## Visualizations









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